molecular formula C7H14ClNO4 B2447397 2-(1-Aminoethyl)pentanedioic acid hydrochloride CAS No. 2089258-29-5

2-(1-Aminoethyl)pentanedioic acid hydrochloride

Cat. No.: B2447397
CAS No.: 2089258-29-5
M. Wt: 211.64
InChI Key: PNYFZSBRNLGHIS-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)pentanedioic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4. It is a derivative of pentanedioic acid, where an aminoethyl group is attached to the first carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)pentanedioic acid hydrochloride typically involves the reaction of pentanedioic acid with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)pentanedioic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aminoethyl derivatives.

Scientific Research Applications

2-(1-Aminoethyl)pentanedioic acid hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)pentanedioic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved include modulation of enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(1-Aminoethyl)butanedioic acid hydrochloride
  • 2-(1-Aminoethyl)hexanedioic acid hydrochloride
  • 2-(1-Aminoethyl)propanedioic acid hydrochloride

Comparison: 2-(1-Aminoethyl)pentanedioic acid hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(1-aminoethyl)pentanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-4(8)5(7(11)12)2-3-6(9)10;/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYFZSBRNLGHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCC(=O)O)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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